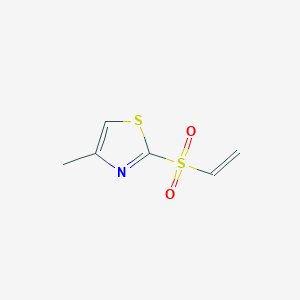
2-(Ethenesulfonyl)-4-methyl-1,3-thiazole
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized, including the starting materials, catalysts, temperature, pressure, and other relevant factors .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, spectral properties, reactivity, stability, etc .Applications De Recherche Scientifique
Corrosion Inhibition
Thiazole derivatives have been studied extensively for their corrosion inhibition properties. Quantum chemical and molecular dynamics simulation studies have been conducted to predict the corrosion inhibition performances of thiazole derivatives on iron metal surfaces. These studies involve calculating quantum chemical parameters and binding energies on metal surfaces to understand the interaction strength between the metal surface and the molecules, providing insights into their effectiveness as corrosion inhibitors (Kaya et al., 2016).
Organic Photovoltaics
In the field of organic photovoltaics, the interaction between thiazole derivatives and other materials has been investigated to improve solar cell performance. For instance, the protonation reactions between certain materials and thiazole derivatives can lead to poor solar cell performance due to barriers for charge extraction. Research has shown that using alternative contact materials can eliminate these deleterious interactions, resulting in substantial improvements in solar cell performance (García et al., 2012).
Antimicrobial Activities
Thiazole derivatives have also been synthesized and evaluated for their antimicrobial activities against various types of bacteria and fungi. Structural elucidation and molecular modeling studies have been conducted to understand the relationship between the chemical structure of thiazole derivatives and their biological activities. These studies aim to evaluate the potential of thiazole derivatives as antimicrobial agents (Althagafi et al., 2019).
Synthesis and Applications in Organic Chemistry
Thiazole derivatives are synthesized using various chemical reactions and are used as intermediates in the synthesis of other organic compounds. Research has focused on developing efficient and green synthesis methods for thiazole derivatives, exploring their reactivity with different nucleophiles, and understanding their potential applications in organic chemistry (Turov & Drach, 2008).
Antifungal Activity and Crystal Structure Analysis
Some thiazole derivatives have been synthesized, characterized, and tested for their antifungal activities. Crystal structure analysis and density functional theory (DFT) studies provide insights into the molecular structure and potential biological activities of these compounds, helping to establish structure-activity relationships (Zhai et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-ethenylsulfonyl-4-methyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S2/c1-3-11(8,9)6-7-5(2)4-10-6/h3-4H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSHMGDAMSNHLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)S(=O)(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethenesulfonyl)-4-methyl-1,3-thiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




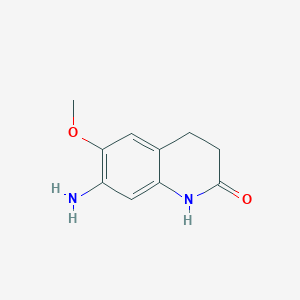
![N-[(2-aminophenyl)methyl]-N-methyl-1-benzofuran-2-carboxamide](/img/structure/B1517924.png)
![N-[(4-aminophenyl)methyl]-N-cyclopropylacetamide](/img/structure/B1517925.png)
![N-[(4-aminophenyl)methyl]-N-(propan-2-yl)acetamide](/img/structure/B1517926.png)
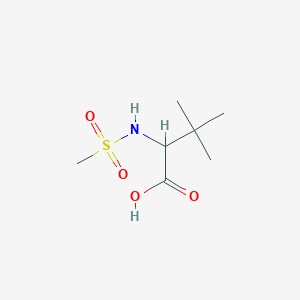


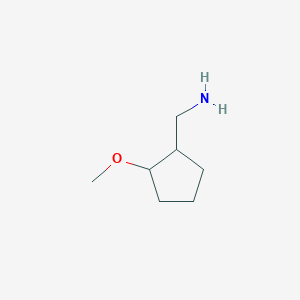
![3-Benzyl-3,9-diazabicyclo[3.3.2]decane](/img/structure/B1517935.png)
![2-[(2-Methoxyethyl)amino]-2-methylpropan-1-ol](/img/structure/B1517936.png)
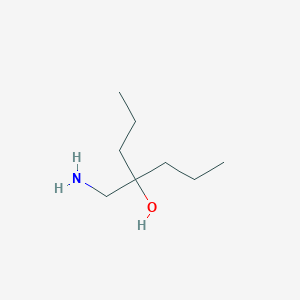
![3-(2-hydroxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1517940.png)
